2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15991154
InChI: InChI=1S/C7H5ClN4O/c8-5-4-3(1-2-10-5)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13)
SMILES:
Molecular Formula: C7H5ClN4O
Molecular Weight: 196.59 g/mol

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15991154

Molecular Formula: C7H5ClN4O

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C7H5ClN4O
Molecular Weight 196.59 g/mol
IUPAC Name 2-amino-8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H5ClN4O/c8-5-4-3(1-2-10-5)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13)
Standard InChI Key BRURRVJBXOOBAE-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=C1C(=O)NC(=N2)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 897359-74-9) belongs to the pyrido[3,4-d]pyrimidine family, a class of nitrogen-rich heterocycles. Its molecular formula is C7H5ClN4O\text{C}_7\text{H}_5\text{ClN}_4\text{O}, with a molar mass of 196.594 g/mol . The core structure consists of a pyrimidin-4(3H)-one ring fused to a pyridine ring at the 3,4-positions. Key substituents include:

  • Amino group (-NH2_2) at C2: Enhances hydrogen-bonding capacity.

  • Chlorine atom (-Cl) at C8: Introduces steric bulk and modulates electron density.

The planar arrangement of the bicyclic system facilitates π-π stacking interactions, while the lactam moiety at C4 contributes to polar solubility .

Synthesis and Manufacturing Processes

Palladium-Catalyzed Cross-Coupling

A principal synthetic route involves Stille coupling between 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one and organostannane reagents. For example, tributyl(1-ethoxyvinyl)stannane reacts with the chloro-substituted core in the presence of tetrakis(triphenylphosphine)palladium(0) under refluxing dioxane . This method achieves functionalization at C8 while preserving the amino group at C2.

Representative Procedure :

  • Combine 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one (0.55 mmol), tributyl(1-ethoxyvinyl)stannane (0.65 mmol), and Pd(PPh3_3)4_4 (3 mol%) in anhydrous 1,4-dioxane.

  • Heat at reflux under nitrogen for 2–4 hours.

  • Purify via column chromatography to isolate the coupled product.

Halogenation and Functionalization

The C8 chlorine atom serves as a reactive site for further derivatization. Bromination using NN-bromosuccinimide (NBS) in tetrahydrofuran (THF) yields 8-bromo analogs, which are intermediates for Suzuki-Miyaura couplings . Additionally, nucleophilic aromatic substitution (SNAr) with amines or alkoxides enables diversification of the C8 position .

Physicochemical Properties

Experimental data for 2-amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one reveal the following characteristics :

PropertyValue
Density1.85 ± 0.1 g/cm³
Boiling Point454.7 ± 55.0 °C
Molecular Weight196.594 g/mol
Solubility (Predicted)Moderate in polar aprotic solvents (DMF, DMSO)

The high boiling point reflects strong intermolecular hydrogen bonding, while the density aligns with typical fused heterocycles.

Research Applications and Derivatives

Intermediate for Drug Discovery

The 8-chloro moiety enables synthesis of bioactive derivatives:

  • 8-Bromoacetyl Analog (39): Prepared via bromination of 8-(1-ethoxyvinyl) intermediates, this compound serves as a Michael acceptor for covalent inhibitor design .

  • Pyrazolyl Derivatives (41a, 56): Suzuki coupling with pyrazolyl boronic esters yields dual KDM4/5 inhibitors with cellular permeability (Caco-2 Papp_{app} > 40 × 106^{-6} cm/s) .

Structural Insights from Crystallography

X-ray co-crystallography of related compounds reveals:

  • The pyridopyrimidinone core coordinates Fe(II) via the pyridine N7 atom .

  • The C2 amino group forms hydrogen bonds with Y132 and K206 in KDM4A, stabilizing the enzyme-inhibitor complex .

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